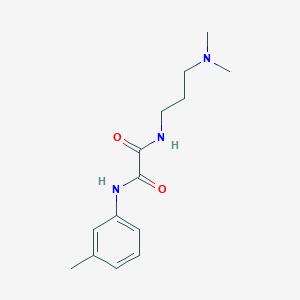
N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . Tolyl groups are aryl groups commonly found in the structure of diverse chemical compounds . They are considered nonpolar and hydrophobic groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tolyl group, the dimethylamino group, and the oxalamide group. The tolyl group could potentially be formed through Williamson etherification or C-C coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group would contribute an aromatic ring to the structure . The dimethylamino group would add a nitrogen atom with two methyl groups attached, and the oxalamide group would add a carbonyl (C=O) group and an amide (C(=O)NH2) group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tolyl group, the dimethylamino group, and the oxalamide group. The tolyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Palladium-Catalyzed Aminocarbonylations : This compound plays a role in palladium-catalyzed aminocarbonylation reactions. Dimethylformamide (DMF) acts as a source of carbon monoxide and dimethylamine in the palladium-catalyzed aminocarbonylation of p-tolyl bromide, leading to the production of aryl amides in good yields. This method provides a convenient alternative to traditional carbonylation methods, especially for small-scale reactions where the direct use of carbon monoxide gas is impractical due to its toxicity and handling difficulties (Wan et al., 2002).
Polymer Science
- Polymer Switching : A novel cationic polymer that can switch to a zwitterionic form upon light irradiation has been synthesized. This polymer, which involves a derivative similar in structure to N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide, shows potential for DNA condensation and release as well as switching antibacterial activity. This demonstrates the compound's utility in creating materials with tunable properties (Sobolčiak et al., 2013).
Environmental Applications
- Microbial Degradation : Research on microbial degradation of N,N-dimethylformamide (DMF), a similar compound, by Paracoccus sp. strain DMF-3 from activated sludge has shown that DMF can be completely degraded, highlighting the potential for bioremediation of industrial effluents containing similar toxic chemicals (Zhou et al., 2018).
Synthetic Chemistry
- Catalytic Coupling Reactions : N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a related compound, has been identified as an effective ligand for copper-catalyzed coupling reactions, offering an efficient method for the synthesis of internal alkynes from (hetero)aryl halides and 1-alkynes. This indicates the broader utility of related oxalamide compounds in facilitating various organic transformations (Chen et al., 2023).
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-6-4-7-12(10-11)16-14(19)13(18)15-8-5-9-17(2)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPQSXUPDXYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)
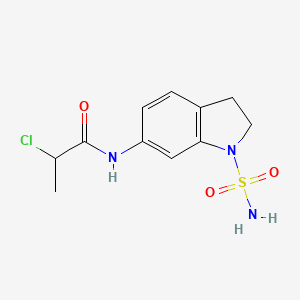
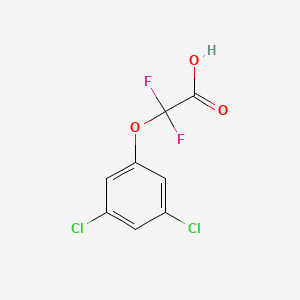
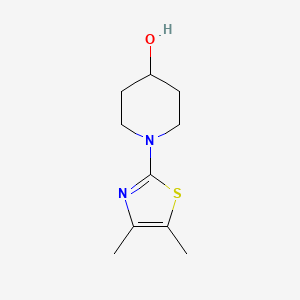
![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)
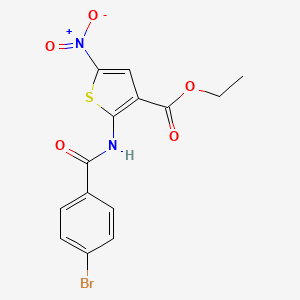
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2764570.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)
![N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2764573.png)

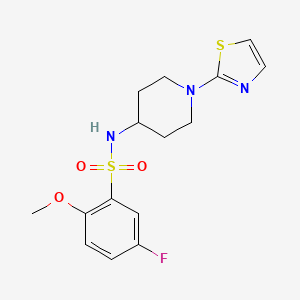
amine](/img/structure/B2764580.png)
![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)
![2-Methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B2764582.png)